molecular formula C13H10FN3O2 B13756572 Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13756572
M. Wt: 259.24 g/mol
InChI Key: CJXIAMKWQOCVRV-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyano group, a fluorophenyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-cyano-3-(2-fluorophenyl)acrylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the fluorine atom.

    Ethyl 5-cyano-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: Similar structure with the fluorine atom in a different position.

    Ethyl 5-cyano-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the 2-fluorophenyl group in Ethyl 5-cyano-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable compound in various applications.

Properties

Molecular Formula

C13H10FN3O2

Molecular Weight

259.24 g/mol

IUPAC Name

ethyl 5-cyano-1-(2-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H10FN3O2/c1-2-19-13(18)9-8-16-17(12(9)7-15)11-6-4-3-5-10(11)14/h3-6,8H,2H2,1H3

InChI Key

CJXIAMKWQOCVRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)C#N

Origin of Product

United States

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